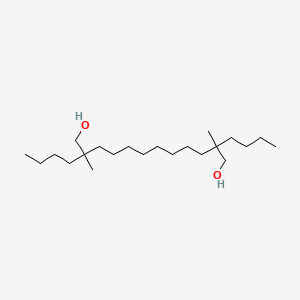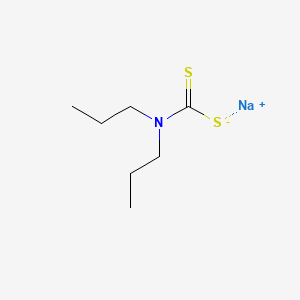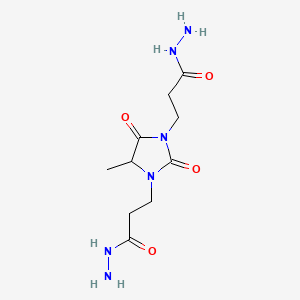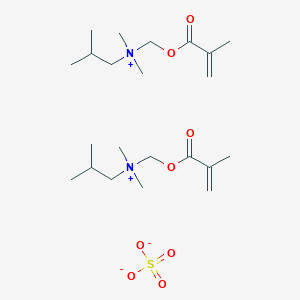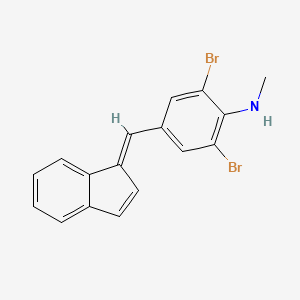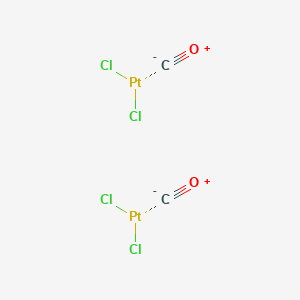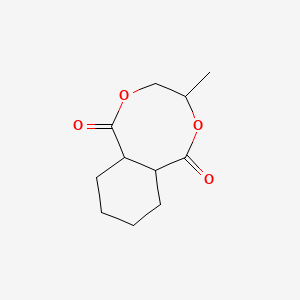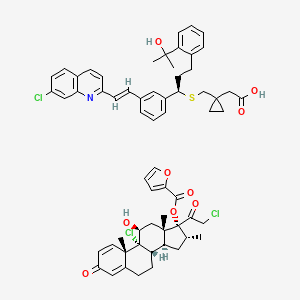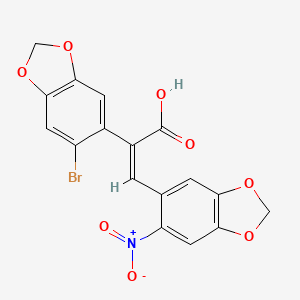
4-Methyl-1-(1-methylethyl)bicyclo(3.1.0)hexane-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is primarily used as a radical initiator in polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylbutyronitrile) is synthesized through the reaction of 2-methylbutyronitrile with azobisisobutyronitrile (AIBN) under controlled conditions. The reaction typically involves the use of a solvent such as acetone or ethanol and is carried out at elevated temperatures to facilitate the formation of the azo compound.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylbutyronitrile) involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation.
化学反応の分析
Types of Reactions
2,2’-Azobis(2-methylbutyronitrile) undergoes various chemical reactions, including:
Thermal Decomposition: The compound decomposes upon heating to generate free radicals.
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Thermal Decomposition: Typically carried out at temperatures ranging from 60°C to 80°C.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products
Thermal Decomposition: Generates free radicals that initiate polymerization.
Oxidation: Produces nitrile oxides.
Reduction: Forms amines.
科学的研究の応用
2,2’-Azobis(2-methylbutyronitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a radical initiator in the polymerization of monomers to form polymers.
Biological Studies: Employed in the study of radical-induced biological processes.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems.
Industrial Applications: Utilized in the production of plastics, rubbers, and other polymeric materials.
作用機序
The primary mechanism of action of 2,2’-Azobis(2-methylbutyronitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The compound targets the molecular pathways involved in radical polymerization, making it a crucial component in the synthesis of various polymeric materials.
類似化合物との比較
Similar Compounds
Azobisisobutyronitrile (AIBN): Another commonly used radical initiator with a similar mechanism of action.
Benzoyl Peroxide: A radical initiator used in polymerization and as an acne treatment.
Potassium Persulfate: Used as an initiator in emulsion polymerization processes.
Uniqueness
2,2’-Azobis(2-methylbutyronitrile) is unique due to its specific thermal decomposition properties, which allow for controlled radical generation at relatively lower temperatures compared to other initiators. This makes it particularly useful in polymerization processes that require precise control over reaction conditions.
特性
CAS番号 |
86265-01-2 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane-3-carbaldehyde |
InChI |
InChI=1S/C11H18O/c1-7(2)11-4-9(6-12)8(3)10(11)5-11/h6-10H,4-5H2,1-3H3 |
InChIキー |
CYFPFOYKFRTYFE-UHFFFAOYSA-N |
正規SMILES |
CC1C(CC2(C1C2)C(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



